Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Overview
Description
Synthesis Analysis
The synthesis of Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- involves intricate organic chemistry. Researchers have explored various routes to obtain this compound, including modifications of existing methods and novel approaches. These synthetic pathways often rely on the manipulation of precursor molecules, cyclization reactions, and functional group transformations. Detailed studies on the most efficient and scalable synthetic routes are essential for its practical applications .
Molecular Structure Analysis
The molecular structure of Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- reveals its intriguing features. The compound consists of a chromenone core with hydroxyl groups at positions 5 and 7, along with a methyl group at position 2. The presence of these functional groups contributes to its biological activity and reactivity. Researchers have elucidated its stereochemistry and confirmed its identity using techniques such as NMR spectroscopy and X-ray crystallography .
Scientific Research Applications
Antioxidant Properties and Biological Activities
Chromones, including derivatives similar to the specified compound, have been identified as possessing potent antioxidant properties. This attribute is crucial for neutralizing active oxygen species and halting free radical processes that can lead to cellular impairment and various diseases. The literature emphasizes the importance of certain structural features, such as the double bond, carbonyl group, and hydroxyl groups, in enhancing radical scavenging activity. The antioxidant potential of these compounds makes them candidates for addressing inflammatory, diabetic, antitumor, and anticancer conditions (Yadav et al., 2014).
Coumarin Chemistry and Pharmacology
Coumarins, closely related to the structural framework of the specified Ethanone derivative, are highlighted for their broad biological properties. They serve as precursors in pharmaceuticals, offering a wide range of activities including antiviral, anticancer, and anti-inflammatory effects. The synthesis and applications of hydroxycoumarins, in particular, have been extensively reviewed, indicating their critical role in various biological fields and potential as therapeutic agents (Yoda, 2020).
Therapeutic Role in Cancer Treatment
The therapeutic potential of benzopyrone compounds, which are structurally related to the specified Ethanone compound, in the treatment of cancer has been extensively explored. Dietary exposure to benzopyrones, found in a variety of natural sources, has led to significant research into their pharmacological and therapeutic properties. This includes studies on coumarin and its metabolites, which have shown promising anti-tumor activity through various mechanisms such as kinase inhibition, cell cycle arrest, and angiogenesis inhibition (Lacy & O’Kennedy, 2004).
Anti-Cancer Effects of Baicalein
Baicalein, a flavonoid compound closely related to the Ethanone derivative in structure and function, has been found to exhibit significant anti-cancer activities. Its effects on biological processes related to cell proliferation, metastasis, apoptosis, and autophagy in hepatocellular carcinoma underscore its potential as a novel anticancer drug for treatment (Bie et al., 2017).
Ethnobotanical and Pharmacological Insights
Ethnobotanical studies on plants containing similar compounds to Ethanone have uncovered a wide range of medicinal uses, including wound healing, joint pain relief, and anti-diabetic properties. These insights into traditional uses combined with modern pharmacological research highlight the diverse therapeutic potential of these compounds (Thakre Rushikesh et al., 2016).
properties
IUPAC Name |
1-(5,7-dihydroxy-2,2-dimethylchromen-6-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7(14)11-9(15)6-10-8(12(11)16)4-5-13(2,3)17-10/h4-6,15-16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHLVMXJYREFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448879 | |
Record name | Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31380-13-9 | |
Record name | Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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